bio5192 - 327613-57-0

bio5192

Catalog Number: EVT-262249
CAS Number: 327613-57-0
Molecular Formula: C38H46Cl2N6O8S
Molecular Weight: 817.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIO5192 is a synthetic, small molecule inhibitor that selectively binds to α4β1 integrin (VLA-4) with high affinity. [, , , ] VLA-4 plays a crucial role in inflammatory processes by mediating leukocyte adhesion and migration to inflamed tissues. [, , ] BIO5192 serves as a valuable research tool for investigating the biological functions of VLA-4 and its potential as a therapeutic target in various inflammatory diseases. [, , ]

Future Directions
  • Further development of PEGylated or other modified forms of BIO5192: To optimize its pharmacokinetic and pharmacodynamic properties for potential clinical translation. []
  • Exploring its use in combination therapies: Investigating its synergy with other mobilizing agents for HSPC transplantation or combining it with existing treatments for inflammatory diseases. [, , ]

LGB-2019

  • Compound Description: LGB-2019 is a novel small molecule antagonist of VLA-4, specifically targeting the α4β1 integrin. It exhibits improved potency and bioavailability compared to previously described VLA-4 inhibitors like BIO5192 and firategrast. []

Firategrast

  • Compound Description: Firategrast is a small molecule antagonist that targets both α4β1 (VLA-4) and α4β7 integrins. It has been administered to humans for indications unrelated to HSC mobilization. []

CWHM-823

  • Compound Description: CWHM-823 is a novel small molecule antagonist of VLA-4 with improved potency and bioavailability compared to BIO5192 and firategrast. It demonstrates high selectivity for α4β1. []

2a-PEG

  • Compound Description: 2a-PEG is a polyethylene glycol (PEG)-modified derivative of BIO5192 designed to improve its pharmacokinetic properties. It retains high selectivity for α4β1 integrin. [, ]
  • Relevance: 2a-PEG is a structurally modified version of BIO5192, aiming to enhance its therapeutic potential. PEGylation significantly improves the pharmacokinetic and pharmacodynamic properties of BIO5192, leading to a longer half-life and increased efficacy in vivo. 2a-PEG achieves comparable efficacy to BIO5192 in a rat model of experimental autoimmune encephalomyelitis at a 30-fold lower molar dose and requires only a once-a-week dosing regimen compared to daily treatment with BIO5192. [, ]
  • Compound Description: TCS2314 is a known α4β1 integrin antagonist. []
  • Relevance: Although not structurally described in the provided papers, TCS2314 is mentioned alongside BIO5192 and BIO1211 as a lead compound for developing new potential β1 integrin antagonists. [] This suggests a structural similarity and shared mechanism of action, making it a relevant related compound.

BIO1211

  • Compound Description: BIO1211 is a known α4β1 integrin antagonist. [, ]
  • Relevance: BIO1211 is mentioned alongside BIO5192 and TCS2314 as a lead compound for developing new potential β1 integrin antagonists. [] While structural details are not provided in the context of these papers, the grouping suggests similarities in their chemical structures and binding interactions with the α4β1 integrin, making it a related compound to BIO5192.

Compound 1592

  • Compound Description: Compound 1592 is a novel BIO5192 derivative designed through in silico methods, showing a higher predicted affinity to VLA-4 and appropriate pharmacokinetic profiles. []
  • Relevance: This compound represents a structurally optimized version of BIO5192 with improved binding affinity for VLA-4. While specific structural modifications are not detailed in the abstract, the study highlights the importance of retaining the pyrrolidine core of BIO5192 while introducing specific substituents to enhance binding interactions with the target integrin. [] This makes compound 1592 a relevant related compound, potentially leading to improved therapeutic efficacy.

Plerixafor (AMD3100)

  • Compound Description: Plerixafor is a small molecule inhibitor of the CXCR4/SDF-1 axis, already in clinical use for HSPC mobilization. [, , , , ]
  • Relevance: While not structurally related to BIO5192, plerixafor is functionally connected through its role in HSPC mobilization. Studies demonstrate synergistic effects on HSPC mobilization when combining plerixafor with BIO5192. [, ] Both compounds target different molecular pathways involved in HSPC retention in the bone marrow, but their combined use leads to enhanced mobilization efficacy.

Granulocyte colony-stimulating factor (G-CSF)

  • Compound Description: G-CSF is a naturally occurring cytokine that stimulates the proliferation and differentiation of hematopoietic stem and progenitor cells. It is widely used clinically for HSPC mobilization. [, , , , ]
  • Relevance: Although not a small molecule like BIO5192, G-CSF is functionally relevant due to its role in HSPC mobilization. Studies have investigated the combined use of BIO5192 with G-CSF, demonstrating additive or synergistic effects on HSPC mobilization. [, ] While their mechanisms of action differ, both agents ultimately promote the release of HSPCs from the bone marrow into circulation.
Source and Classification

BIO5192 was developed as part of research aimed at understanding and manipulating the interactions between HSPCs and their microenvironment, particularly the VCAM-1/VLA-4 axis. The compound is classified under small molecule inhibitors and is identified by its CAS number 327613-57-0. It has been synthesized and characterized in various studies focusing on its pharmacological properties and therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of BIO5192 involves several key steps, primarily focusing on the incorporation of functional groups that enhance its inhibitory activity against VLA-4. One notable method includes the PEGylation of BIO5192, which involves attaching polyethylene glycol chains to improve its solubility and pharmacokinetic properties. This process typically entails:

  1. Preparation of Reagents: The synthesis starts with the preparation of BIO5192 in a suitable solvent such as dimethylsulfoxide.
  2. PEGylation Reaction: A PEG derivative, such as mPEG-succinimidyl propionate, is introduced to the reaction mixture containing BIO5192. The reaction is conducted at room temperature for a specified duration to allow for effective conjugation.
  3. Purification: Post-reaction, unreacted materials are removed using techniques like dialysis or chromatography to isolate the PEGylated product, which is then characterized for purity and activity through methods such as liquid chromatography and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Structure and Data

The molecular structure of BIO5192 reveals a complex arrangement that allows it to interact specifically with VLA-4. While detailed structural data (like 3D coordinates) are not provided in the sources, it is known that the compound contains specific moieties that facilitate binding to the integrin. The structure-function relationship has been explored through various assays demonstrating its binding affinity and inhibitory capacity against VLA-4.

Chemical Reactions Analysis

Reactions and Technical Details

BIO5192 primarily functions by inhibiting the binding of VLA-4 to its ligand VCAM-1, disrupting critical cellular adhesion processes. Key reactions include:

  1. Inhibition of Cell Adhesion: Studies have shown that BIO5192 significantly reduces the adhesion of VLA-4 expressing cells to fibronectin-coated surfaces by blocking both untreated and activated states of the integrin.
  2. Hematopoietic Stem Cell Mobilization: In vivo experiments indicate that administration of BIO5192 leads to a substantial increase in circulating HSPCs, enhancing their mobilization from the bone marrow into peripheral blood .
Mechanism of Action

Process and Data

The mechanism by which BIO5192 exerts its effects involves several steps:

  1. Binding: BIO5192 binds to the VLA-4 integrin on HSPCs, preventing it from interacting with VCAM-1.
  2. Disruption of Adhesion: This binding disrupts the adhesive interactions necessary for HSPCs to remain anchored in the bone marrow niche.
  3. Mobilization: As a result, HSPCs are released into circulation, significantly increasing their availability for therapeutic applications.

Research indicates that this mobilization can be further enhanced when combined with other agents like plerixafor or granulocyte colony-stimulating factor (G-CSF), leading to synergistic effects on stem cell mobilization .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BIO5192 exhibits several notable physical and chemical properties:

These properties are critical for its application in clinical settings where prolonged action and solubility are essential for efficacy .

Applications

Scientific Uses

BIO5192 has significant applications in various scientific fields:

  1. Hematopoietic Stem Cell Mobilization: It is primarily used to enhance the mobilization of HSPCs for transplantation therapies.
  2. Cancer Research: As an inhibitor of VLA-4, it is investigated for potential use in cancer therapies where modulation of immune cell trafficking may improve treatment outcomes.
  3. Autoimmune Diseases: Due to its effects on immune cell dynamics, BIO5192 is also being explored for therapeutic strategies in autoimmune conditions by altering leukocyte migration patterns.

Properties

CAS Number

327613-57-0

Product Name

bio5192

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid

Molecular Formula

C38H46Cl2N6O8S

Molecular Weight

817.8 g/mol

InChI

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1

InChI Key

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

2-((1-(3,5-dichlorobenzenesulfonyl)pyrrolidine-2-carbonyl)amino)-4-(4-methyl-2-(methyl-(2-(4-(3-o-tolylureido)phenyl)acetyl)amino)pentanoylamino)butyric acid
BIO 5192
BIO-5192
BIO5192

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.